11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 25121-04-4
VCID: VC17984402
InChI: InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1
SMILES:
Molecular Formula: C22H29ClO4
Molecular Weight: 392.9 g/mol

11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

CAS No.: 25121-04-4

Cat. No.: VC17984402

Molecular Formula: C22H29ClO4

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione - 25121-04-4

Specification

CAS No. 25121-04-4
Molecular Formula C22H29ClO4
Molecular Weight 392.9 g/mol
IUPAC Name (8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1
Standard InChI Key BMFNZMCBJPBGNF-JMDSDPCGSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the pregnane steroid family and has the molecular formula C₂₂H₂₉ClO₄, with a molecular weight of 392.9 g/mol. Key structural elements include:

  • A 1,4-diene system in ring A, enhancing receptor binding affinity.

  • A chloro substituent at the 11β position, critical for glucocorticoid activity.

  • Hydroxyl groups at C17 and C21, which improve solubility and metabolic stability.

  • A 16β-methyl group, which reduces mineralocorticoid side effects .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₉ClO₄
Molecular Weight392.9 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.29 g/cm³ (analog estimate)
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 11β-chloro-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione involves multi-step reactions starting from steroid precursors. A patented method (DK129039B) outlines the preparation of related tetrahydroxy-pregna-diones via halogenation and selective oxidation . Key steps include:

  • Microbial hydroxylation of progesterone derivatives to introduce hydroxyl groups.

  • Chlorination at the 11β position using reagents like sulfuryl chloride.

  • Protection and deprotection of hydroxyl groups to ensure regioselectivity .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageSource
Halogenation-Oxidation65–70>95Scalability
Microbial Biotransform50–6090Eco-friendly

Biological Activity and Mechanism

Glucocorticoid Receptor Binding

The compound binds to glucocorticoid receptors (GRs) in target tissues, modulating the transcription of anti-inflammatory genes (e.g., lipocortin-1) and inhibiting pro-inflammatory mediators like NF-κB and COX-2 . Its 11β-chloro group enhances receptor affinity by forming a hydrogen bond with GR’s Asn-564 residue .

Pharmacodynamic Profile

  • Anti-inflammatory potency: 10× greater than hydrocortisone in murine models.

  • Immunosuppression: Suppresses IL-2 and IFN-γ production in T-cells at IC₅₀ = 5 nM .

  • Metabolic stability: Half-life of 6–8 hours in human hepatocytes due to reduced CYP3A4 metabolism .

Pharmaceutical Applications

Clinical Uses

Though primarily a research compound, its analogs (e.g., beclometasone, clobetasol) are used in:

  • Topical creams: For eczema and psoriasis .

  • Inhalers: Asthma management .

  • Autoimmune therapies: Off-label use in rheumatoid arthritis .

Table 3: Comparison with Analogous Corticosteroids

CompoundRelative PotencyMineralocorticoid ActivityClinical Use
11β-Chloro derivative1.0 (reference)LowResearch
Beclometasone0.8NoneInhalers
Clobetasol2.5NoneDermatology

Future Directions

Ongoing research focuses on:

  • Prodrug development: Enhancing bioavailability via 21-ester derivatives .

  • Targeted delivery: Nanoparticle formulations to reduce systemic exposure .

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